molecular formula C10H10BrNO2 B11785496 3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine

3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine

Cat. No.: B11785496
M. Wt: 256.10 g/mol
InChI Key: GDBIBIMEOUVPEC-UHFFFAOYSA-N
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Description

3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine is a complex organic compound characterized by its unique structure, which includes a bromine atom and a fused dioxinopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the dioxinopyridine ring system. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine
  • 8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Uniqueness

3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine is unique due to its specific bromine substitution and the fused dioxinopyridine ring system. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

12-bromo-2,8-dioxa-10-azatricyclo[7.4.0.03,7]trideca-1(9),10,12-triene

InChI

InChI=1S/C10H10BrNO2/c11-6-4-9-10(12-5-6)14-8-3-1-2-7(8)13-9/h4-5,7-8H,1-3H2

InChI Key

GDBIBIMEOUVPEC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)OC3=C(O2)C=C(C=N3)Br

Origin of Product

United States

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